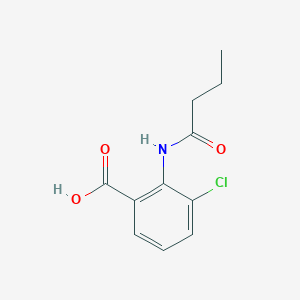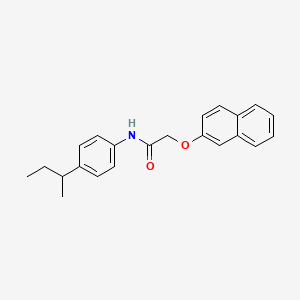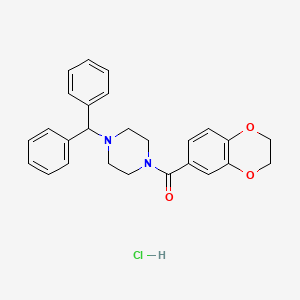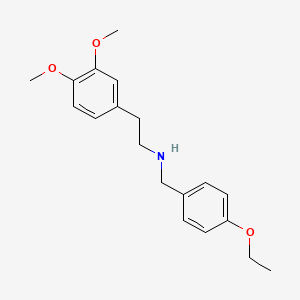![molecular formula C16H22ClNO5 B5229293 1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B5229293.png)
1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate is a chemical compound that has been extensively studied for various scientific research applications. This compound is a pyrrolidine derivative that has been synthesized using different methods and has been shown to have significant biochemical and physiological effects.
作用機序
The mechanism of action of 1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate is not fully understood, but it is believed to involve the modulation of different neurotransmitter systems in the brain. This compound has been shown to have an affinity for different receptors, including dopamine, serotonin, and norepinephrine receptors, which are all involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate has been shown to have significant biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which are associated with improved mood and cognitive function. It has also been shown to have potential therapeutic effects in various neurological disorders, including depression, anxiety, and schizophrenia.
実験室実験の利点と制限
The advantages of using 1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate in lab experiments include its ability to modulate different neurotransmitter systems in the brain, its potential therapeutic effects in various neurological disorders, and its availability for research purposes. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many future directions for the study of 1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate. One direction is to further investigate its mechanism of action and its potential therapeutic effects in various neurological disorders. Another direction is to explore its potential use as a tool for studying the role of different neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the safety and toxicity of this compound and its potential for clinical use.
In conclusion, 1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate is a chemical compound that has significant scientific research applications. Its ability to modulate different neurotransmitter systems in the brain and its potential therapeutic effects in various neurological disorders make it an important tool for studying the brain and developing new treatments for neurological disorders. Further research is needed to fully understand its mechanism of action and its potential for clinical use.
合成法
The synthesis of 1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate can be achieved using different methods. One of the most common methods involves the reaction of 4-chloro-2-methylphenol with 3-chloropropylamine in the presence of a base to form the intermediate compound, which is then reacted with pyrrolidine in the presence of oxalic acid to form the final product. Other methods involve the use of different starting materials and reagents, but the overall reaction mechanism remains the same.
科学的研究の応用
1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate has been extensively studied for various scientific research applications. One of the most significant applications is in the field of neuroscience, where this compound has been shown to have a significant effect on the central nervous system. It has been used to study the role of different neurotransmitters and receptors in the brain and has been shown to have potential therapeutic effects in various neurological disorders.
特性
IUPAC Name |
1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.C2H2O4/c1-12-11-13(15)5-6-14(12)17-10-4-9-16-7-2-3-8-16;3-1(4)2(5)6/h5-6,11H,2-4,7-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANXJFQGEGVYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCN2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chloro-2-methylphenoxy)propyl]pyrrolidine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5229215.png)
![4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}-2-butenoic acid](/img/structure/B5229220.png)


![2-(1-adamantyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5229268.png)
![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5229276.png)
![2-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5229277.png)
![1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5229284.png)

![4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B5229303.png)
![2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoic acid](/img/structure/B5229309.png)

![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B5229314.png)
![1-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5229319.png)